molecular formula C9H10N2O2S B1604912 4,6-Dimethoxy-1,3-benzothiazol-2-amine CAS No. 65948-18-7

4,6-Dimethoxy-1,3-benzothiazol-2-amine

Cat. No. B1604912
CAS RN: 65948-18-7
M. Wt: 210.26 g/mol
InChI Key: QAOYBHURRQZAGR-UHFFFAOYSA-N
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Description

“4,6-Dimethoxy-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 65948-18-7 . It has a molecular weight of 210.26 and a linear formula of C9H10N2O2S . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethoxy-1,3-benzothiazol-2-amine” can be represented by the InChI code: 1S/C9H10N2O2S/c1-12-5-3-4-6 (13-2)8-7 (5)11-9 (10)14-8/h3-4H,1-2H3, (H2,10,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

“4,6-Dimethoxy-1,3-benzothiazol-2-amine” is a solid at room temperature . It has a molecular weight of 210.26 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Enhanced Corrosion Resistance

4,6-Dimethoxy-1,3-benzothiazol-2-amine derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. One study found that certain benzothiazole derivatives, including those similar in structure to 4,6-Dimethoxy-1,3-benzothiazol-2-amine, showed high inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Salarvand et al., 2017).

Synthetic Chemistry Applications

4,6-Dimethoxy-1,3-benzothiazol-2-amine plays a role in the synthesis of various chemical structures. For instance, it can be involved in the parallel synthesis of benzoxazoles and benzothiazoles using copper-catalyzed cyclizations, showcasing its versatility in organic synthesis (Evindar & Batey, 2006).

Anticancer Activity

Research has explored the synthesis and in-vitro anticancer activity of benzothiazole derivatives. These studies have prepared novel heterocyclic compounds derived from 4,6-Dimethoxy-1,3-benzothiazol-2-amine and its derivatives, demonstrating significant activity against various human cancer cell lines (Waghmare et al., 2013).

Antimicrobial Properties

Benzothiazole derivatives, including those derived from 4,6-Dimethoxy-1,3-benzothiazol-2-amine, have been investigated for their antimicrobial properties. Research has shown that certain Schiff bases derived from benzothiazole compounds exhibit strong antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gür et al., 2020).

Material Science Applications

In the field of material science, 4,6-Dimethoxy-1,3-benzothiazol-2-amine derivatives have been used in the synthesis of novel materials. For example, studies have reported on the use of benzothiazole derivatives in the development of security inks and stimuli-responsive materials, demonstrating the compound's utility in advanced material applications (Xiao-lin Lu & Xia, 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . It’s recommended to use personal protective equipment, such as gloves and eye protection, when handling this compound .

properties

IUPAC Name

4,6-dimethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-5-3-6(13-2)8-7(4-5)14-9(10)11-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOYBHURRQZAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359224
Record name 2-Benzothiazolamine, 4,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-1,3-benzothiazol-2-amine

CAS RN

65948-18-7
Record name 2-Benzothiazolamine, 4,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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